2-Methyl-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
2-Methyl-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and an oxane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The piperidine moiety can be introduced through nucleophilic substitution reactions, while the oxane group can be added via etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated derivatives of the compound can be used in substitution reactions with nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-Methyl-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a ligand for biological receptors or enzymes.
Medicine: It could be explored for its pharmacological properties, such as its potential as a drug candidate.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-fluoranyl-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
Uniqueness
2-Methyl-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-4-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-15-11-18(4-7-19-15)22-14-16-5-8-20(9-6-16)12-17-3-2-10-21-13-17/h4,7,11,16-17H,2-3,5-6,8-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKGLXUGENECMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)CC3CCCOC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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